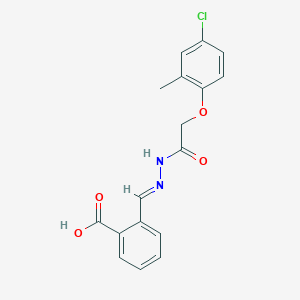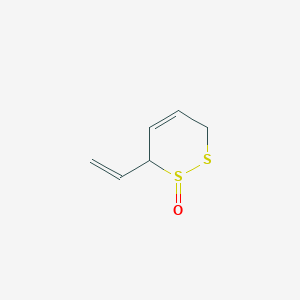![molecular formula C19H22N2O6 B229640 3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It has been shown to have various biochemical and physiological effects, making it a subject of interest in scientific research.
Wirkmechanismus
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for dopamine and norepinephrine receptors. The exact mechanism of action is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemical and physiological effects:
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. 3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been found to have stimulant and psychedelic effects, including altered perception, mood, and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has several advantages for lab experiments, including its ability to selectively target serotonin receptors and its potential as a tool for studying the brain's serotonin system. However, its stimulant and psychedelic effects may limit its use in certain experiments, and its potential for abuse and toxicity should be taken into consideration.
Zukünftige Richtungen
Future research on 3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide could focus on its potential as a treatment for psychiatric disorders, its cognitive-enhancing effects, and its role in the brain's serotonin system. Further studies could also investigate its potential as a tool for studying the neural basis of perception, thought, and emotion.
Synthesemethoden
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate, followed by acetylation with acetic anhydride and reaction with 2-methylphenol. The compound can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. It has also been investigated for its potential as a cognitive enhancer and as a tool for studying the brain's serotonin system.
Eigenschaften
Molekularformel |
C19H22N2O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N//'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C19H22N2O6/c1-12-7-5-6-8-14(12)27-11-17(22)20-21-19(23)13-9-15(24-2)18(26-4)16(10-13)25-3/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
TVSZOFCQRQSRBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)


![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)